Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate
Brand Name: Vulcanchem
CAS No.: 898761-14-3
VCID: VC2291434
InChI: InChI=1S/C18H25NO3/c1-2-22-18(21)10-4-3-9-17(20)16-8-5-7-15(13-16)14-19-11-6-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3
SMILES: CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCC2
Molecular Formula: C18H25NO3
Molecular Weight: 303.4 g/mol

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate

CAS No.: 898761-14-3

Cat. No.: VC2291434

Molecular Formula: C18H25NO3

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate - 898761-14-3

Specification

CAS No. 898761-14-3
Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
IUPAC Name ethyl 6-[3-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate
Standard InChI InChI=1S/C18H25NO3/c1-2-22-18(21)10-4-3-9-17(20)16-8-5-7-15(13-16)14-19-11-6-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3
Standard InChI Key WANBAOFJGVOAES-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCC2
Canonical SMILES CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCC2

Introduction

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate is a complex organic compound with a molecular formula of C18H25NO3 and a CAS number of 898761-14-3 . This compound features a hexanoate backbone with an ethyl ester group and a phenyl ring substituted with an azetidinomethyl group. The unique combination of functional groups in this compound contributes to its potential applications in various fields of research.

Synthesis and Reactivity

The synthesis of Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate typically involves multi-step organic reactions. These reactions require careful control of conditions to ensure high yields and purity. The compound can undergo various chemical reactions due to its carbonyl (keto) and ester functionalities, allowing for the modification of its structure to potentially create derivatives with diverse biological activities.

Potential Applications

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate may have applications in several domains due to its unique structural features. Interaction studies involving this compound would focus on its binding affinity to biological targets, which is crucial for understanding its mechanism of action and potential therapeutic uses.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate. Notable examples include:

Compound NameMolecular FormulaKey Characteristics
Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoateC18H25NO3Similar azetidine substitution but differs in phenyl positioning.
Ethyl 4-(azetidinomethyl)benzoateC14H17NO2Lacks the hexanoate chain; simpler structure.
Ethyl 5-(azetidin-1-yl)-2-methylbenzoateC16H19NO2Contains a methyl group on the benzene ring.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator